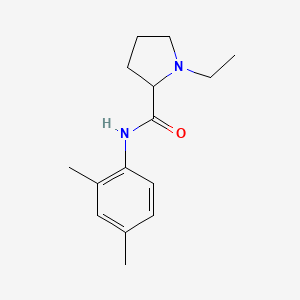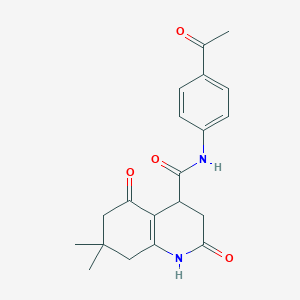![molecular formula C18H16N4O3 B14942419 Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[222]OCTANE-7-CARBOXYLATE is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[222]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but different functional groups.
Tropane Alkaloids: Compounds with a similar bicyclic core but different substituents and biological activities
Uniqueness
METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE is unique due to its combination of functional groups and the resulting chemical reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C18H16N4O3 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-18-14(17(24)25-2)12(10-6-4-3-5-7-10)13(16(23)22-18)15(21-18)11(8-19)9-20/h3-7,12-14,21H,1-2H3,(H,22,23) |
Clé InChI |
XKGJGQSDBLFQSR-UHFFFAOYSA-N |
SMILES canonique |
CC12C(C(C(C(=C(C#N)C#N)N1)C(=O)N2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B14942339.png)
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile](/img/structure/B14942354.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14942362.png)
![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942363.png)
![1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14942373.png)
![8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14942381.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B14942389.png)
![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)

![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
